Maprotiline-d3 HCl Maprotiline-d3 HCl CAS Number: 10347-81-6 (unlabeled)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212491
InChI:
SMILES:
Molecular Formula: C20H20D3N.HCl
Molecular Weight: 316.88

Maprotiline-d3 HCl

CAS No.:

Cat. No.: VC0212491

Molecular Formula: C20H20D3N.HCl

Molecular Weight: 316.88

* For research use only. Not for human or veterinary use.

Maprotiline-d3 HCl -

Specification

Molecular Formula C20H20D3N.HCl
Molecular Weight 316.88

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Maprotiline-d3 HCl is supplied as a solid and exhibits high chemical purity (98%\geq 98\%) with deuterium incorporation levels exceeding 99%99\% (d1-d3 forms) while maintaining minimal d0 forms (1%\leq 1\%) . It is soluble in solvents such as methanol and dimethyl sulfoxide (DMSO), with solubility parameters indicating concentrations of up to 83.33 mg/mL83.33 \text{ mg/mL} in DMSO .

The compound's stability is noteworthy, with a shelf life of up to four years when stored at 20C-20^\circ \text{C} . For stock solution preparation, inert gas purging of solvents is recommended to prevent degradation. Once dissolved, solutions should be aliquoted to avoid repeated freeze-thaw cycles that could compromise product integrity .

Synthesis and Isotopic Labeling

Deuterium Incorporation

Deuterium labeling is achieved through specialized techniques that ensure high levels (99%\geq 99\%) of isotopic incorporation . The presence of deuterium significantly alters the mass spectrometric profile of the compound, making it ideal for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Applications in Analytical Chemistry

Role as an Internal Standard

Maprotiline-d3 HCl serves as a stable isotope-labeled internal standard for quantifying maprotiline concentrations in biological samples using GC-MS or LC-MS techniques . Its isotopic labeling allows for accurate differentiation between endogenous maprotiline and the standard during mass spectrometric analysis.

The compound facilitates the construction of calibration curves based on peak intensity ratios between deuterated and unlabeled forms. This methodology ensures precise quantitation even in complex matrices such as plasma or tissue homogenates .

Advantages in Mass Spectrometry

The use of Maprotiline-d3 HCl enhances analytical precision by minimizing matrix effects and improving signal-to-noise ratios. Its high chemical purity and isotopic enrichment ensure reliable results across various experimental conditions . Additionally, its solubility in common solvents like methanol and DMSO simplifies sample preparation protocols.

Pharmacological Context

Parent Compound: Maprotiline

Maprotiline is a tetracyclic antidepressant known for its efficacy in treating depression associated with agitation or anxiety . It functions primarily as a norepinephrine reuptake inhibitor (NET; Kd=11 nMK_d = 11 \text{ nM}) while exhibiting selectivity over serotonin (Kd=5,800 nMK_d = 5,800 \text{ nM}) and dopamine (Kd=1,000 nMK_d = 1,000 \text{ nM}) transporters .

The drug also interacts with various receptors, including serotonin 5-HT2A5\text{-HT}_2A (Ki=51 nMK_i = 51 \text{ nM}), histamine H1H_1, muscarinic acetylcholine, α1\alpha_1-adrenergic, and dopamine D2D_2 receptors . These interactions contribute to its therapeutic effects but also account for its side-effect profile.

Analytical Methodologies

Quantification Techniques

Quantitative analysis using Maprotiline-d3 HCl typically involves constructing calibration curves based on peak intensity ratios observed during GC-MS or LC-MS experiments . These curves enable accurate determination of maprotiline concentrations in biological samples.

For optimal precision, the deuterated standard should be quantitated against a precisely weighed unlabeled standard . This approach reduces variability associated with sample preparation and instrument calibration.

Solvent Selection

Selecting appropriate solvents for stock solution preparation is critical to maintaining compound stability. Methanol and DMSO are preferred due to their compatibility with mass spectrometric systems and ability to dissolve Maprotiline-d3 HCl at high concentrations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator